molecular formula C30H24O3 B8140583 4-[3,5-bis(4-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde

4-[3,5-bis(4-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde

Cat. No.: B8140583
M. Wt: 432.5 g/mol
InChI Key: ZDRONJWMVMLRQN-UHFFFAOYSA-N
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Description

5’-(4-Formylphenyl)-2’,4’,6’-trimethyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is a complex organic compound characterized by its unique structure consisting of multiple phenyl rings and formyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-(4-Formylphenyl)-2’,4’,6’-trimethyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde typically involves multi-step organic reactions. One common method includes the condensation reaction between 2,5-diaminobenzene-1,4-dithiol and 1,2,4,5-tetrakis-(4-formylphenyl)benzene . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters are essential to achieve high yield and purity. The compound is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5’-(4-Formylphenyl)-2’,4’,6’-trimethyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like bromine in the presence of a catalyst.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5’-(4-Formylphenyl)-2’,4’,6’-trimethyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-(4-Formylphenyl)-2’,4’,6’-trimethyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde involves its interaction with various molecular targets. The formyl groups can form Schiff bases with amines, leading to the formation of imines. This reactivity is exploited in the synthesis of various organic compounds and materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-(4-Formylphenyl)-2’,4’,6’-trimethyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is unique due to its specific arrangement of formyl groups and methyl substitutions on the terphenyl backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in material science and organic synthesis.

Properties

IUPAC Name

4-[3,5-bis(4-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24O3/c1-19-28(25-10-4-22(16-31)5-11-25)20(2)30(27-14-8-24(18-33)9-15-27)21(3)29(19)26-12-6-23(17-32)7-13-26/h4-18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRONJWMVMLRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C2=CC=C(C=C2)C=O)C)C3=CC=C(C=C3)C=O)C)C4=CC=C(C=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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